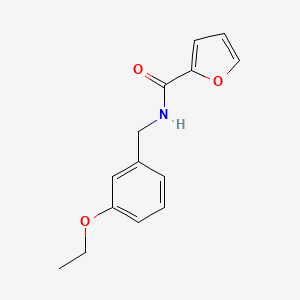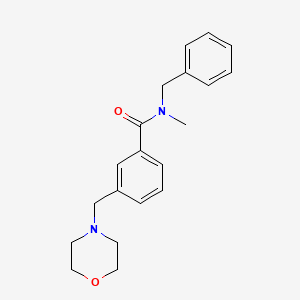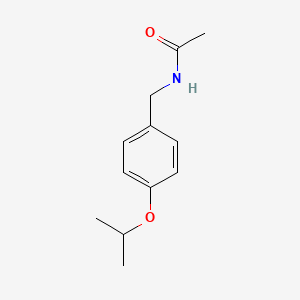![molecular formula C17H21N3O B4452933 N-[4-(1H-imidazol-1-yl)benzyl]cyclohexanecarboxamide](/img/structure/B4452933.png)
N-[4-(1H-imidazol-1-yl)benzyl]cyclohexanecarboxamide
Descripción general
Descripción
N-[4-(1H-imidazol-1-yl)benzyl]cyclohexanecarboxamide is a compound that features an imidazole ring attached to a benzyl group, which is further connected to a cyclohexanecarboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-imidazol-1-yl)benzyl]cyclohexanecarboxamide typically involves the following steps:
Formation of 4-(1H-imidazol-1-yl)benzaldehyde: This intermediate can be synthesized by the N-arylation of imidazole using a suitable aryl halide and a base, often in the presence of a palladium catalyst.
Reduction to 4-(1H-imidazol-1-yl)benzylamine: The aldehyde group of 4-(1H-imidazol-1-yl)benzaldehyde is reduced to a primary amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Amidation with cyclohexanecarboxylic acid: The final step involves the reaction of 4-(1H-imidazol-1-yl)benzylamine with cyclohexanecarboxylic acid or its activated derivative (e.g., acid chloride) to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(1H-imidazol-1-yl)benzyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the benzyl group.
Aplicaciones Científicas De Investigación
N-[4-(1H-imidazol-1-yl)benzyl]cyclohexanecarboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[4-(1H-imidazol-1-yl)benzyl]cyclohexanecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring is known to interact with metal ions and can serve as a coordinating ligand in metalloenzymes .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: An intermediate in the synthesis of N-[4-(1H-imidazol-1-yl)benzyl]cyclohexanecarboxamide.
4-(1H-Imidazol-1-yl)aniline:
4-(1H-Imidazol-1-yl)benzoic acid: A compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to the presence of both an imidazole ring and a cyclohexanecarboxamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
N-[(4-imidazol-1-ylphenyl)methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17(15-4-2-1-3-5-15)19-12-14-6-8-16(9-7-14)20-11-10-18-13-20/h6-11,13,15H,1-5,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMOQZRKSHFTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B4452856.png)
![4-{3-[(4-ethyl-1-piperazinyl)carbonyl]benzyl}morpholine](/img/structure/B4452859.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-methylpiperazine](/img/structure/B4452864.png)
![1-ethyl-4-{4-[(1-piperidinylsulfonyl)methyl]benzoyl}piperazine](/img/structure/B4452872.png)
![N-{4-[(3,3-dimethyl-1-piperidinyl)carbonyl]phenyl}-N,N',N'-trimethylsulfamide](/img/structure/B4452874.png)


![4-[(4-morpholinylsulfonyl)methyl]benzamide](/img/structure/B4452895.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4452915.png)

![4-{3-[(4-methyl-1-piperazinyl)carbonyl]benzyl}morpholine](/img/structure/B4452963.png)
![4-(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}benzyl)morpholine](/img/structure/B4452966.png)
